molecular formula C20H12BrN3O4 B13139540 1-Amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione CAS No. 88653-23-0

1-Amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione

Cat. No.: B13139540
CAS No.: 88653-23-0
M. Wt: 438.2 g/mol
InChI Key: BINWRWZQYDPCLQ-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a nitrophenyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione typically involves multiple steps. One common method includes the bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid for oxidative bromination . This method offers advantages such as better stability at room temperature and non-shock sensitivity compared to conventional peracids.

Industrial Production Methods

Industrial production of this compound may involve the use of fixed-bed oxidation processes, where the starting material, such as anthracene, is vaporized and mixed with air. The mixture is then passed through an oxidation chamber at high temperatures in the presence of a catalyst like vanadium pentoxide (V2O5) . This method ensures efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group.

    Substitution: Electrophilic substitution reactions, such as bromination, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and nitro-substituted anthraquinone derivatives, which have applications in dyes and pharmaceuticals .

Scientific Research Applications

1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione stands out due to its combination of functional groups, which impart unique chemical and biological properties

Properties

CAS No.

88653-23-0

Molecular Formula

C20H12BrN3O4

Molecular Weight

438.2 g/mol

IUPAC Name

1-amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H12BrN3O4/c21-14-9-15(23-10-4-3-5-11(8-10)24(27)28)16-17(18(14)22)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,23H,22H2

InChI Key

BINWRWZQYDPCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)[N+](=O)[O-])Br)N

Origin of Product

United States

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